molecular formula C10H14FOP B2480690 1-Diethylphosphoryl-2-fluorobenzene CAS No. 2377035-50-0

1-Diethylphosphoryl-2-fluorobenzene

Cat. No.: B2480690
CAS No.: 2377035-50-0
M. Wt: 200.193
InChI Key: PJBBZDDCSAORMX-UHFFFAOYSA-N
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Description

1-Diethylphosphoryl-2-fluorobenzene is an organophosphorus compound with the molecular formula C10H14FOP It is characterized by the presence of a diethylphosphoryl group attached to a fluorobenzene ring

Scientific Research Applications

1-Diethylphosphoryl-2-fluorobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving phosphorus-containing compounds.

    Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of novel drugs targeting specific biochemical pathways.

    Industry: The compound’s properties make it useful in the development of advanced materials and chemical processes.

Safety and Hazards

The safety data sheet for similar compounds indicates that they are highly flammable liquids and vapors . They can cause serious eye damage and are toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for the study of “1-Diethylphosphoryl-2-fluorobenzene” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . For instance, the use of nuclear magnetic resonance (NMR) spectroscopy using permanent magnets, rather than superconducting magnets, is a rapidly developing field . Performing the NMR measurement in the strong heteronuclear J-coupling regime has shown considerable promise for the chemical analysis of small molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Diethylphosphoryl-2-fluorobenzene can be synthesized through a multi-step process involving the introduction of the diethylphosphoryl group to the fluorobenzene ring. One common method involves the reaction of diethylphosphite with 2-fluorobenzene under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced reaction monitoring techniques can further enhance the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 1-Diethylphosphoryl-2-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields phosphine oxides, while substitution reactions can produce a variety of substituted benzene derivatives.

Comparison with Similar Compounds

    Fluorobenzene: A simpler compound with a single fluorine atom on the benzene ring.

    Diethylphosphorylbenzene: Lacks the fluorine atom but contains the diethylphosphoryl group.

    2-Fluorophenylphosphine: Contains a phosphine group instead of a phosphoryl group.

Uniqueness: 1-Diethylphosphoryl-2-fluorobenzene is unique due to the combination of the diethylphosphoryl group and the fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various research applications.

Properties

IUPAC Name

1-diethylphosphoryl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FOP/c1-3-13(12,4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBBZDDCSAORMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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